12-Lipoxygenase Inhibitory Potency: Iodo-Substituted Compound vs. Anthralin Baseline in Mouse Epidermal Homogenate
The target compound exhibits an IC₅₀ of 3,000 nM against 12-lipoxygenase in mouse epidermal homogenate, as reported in ChEMBL_207/BindingDB [1]. The classical antipsoriatic agent anthralin, a known 12-LO inhibitor, demonstrates an IC₅₀ of 50,000 nM (50 µM) under comparable conditions (mouse epidermal homogenate, 12-HETE production assay) [2]. The ~17-fold greater potency of the iodo-substituted cyclopropane derivative relative to anthralin indicates that this scaffold can achieve meaningful target engagement at substantially lower concentrations.
| Evidence Dimension | 12-Lipoxygenase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3,000 nM |
| Comparator Or Baseline | Anthralin: IC₅₀ = 50,000 nM (50 µM) |
| Quantified Difference | ~17-fold lower IC₅₀ (more potent) |
| Conditions | Mouse epidermal homogenate; 12(S)-HETE biosynthesis inhibition assay. Target compound: ChEMBL_207 (1996). Anthralin: Wagner et al. (1986). Both used similar assay systems (mouse epidermal homogenate) but differ in exact protocol details. |
Why This Matters
For researchers developing antipsoriatic agents or studying the 12-LO pathway, the ~17-fold potency advantage over the clinical benchmark anthralin establishes this compound as a valid starting point for lead optimization, particularly if selectivity over 5-LO can be engineered.
- [1] BindingDB: ChEMBL_207 (CHEMBL615241). IC50 = 3000 nM for inhibition of 12(S)-HETE biosynthesis in mouse epidermal homogenate. Müller K, Huang HS, Wiegrebe W. J Med Chem 39:3132-8 (1996). View Source
- [2] Wagner BM et al. Anthralin inhibition of mouse epidermal arachidonic acid lipoxygenase in vitro. J Invest Dermatol 87(3):350-354 (1986). IC50 = 50 µM for 12-HETE production in mouse epidermal homogenate. View Source
